1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride
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Overview
Description
1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride is a chemical compound with the molecular formula C13H27Cl2N3O2 and a molecular weight of 328.28 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry. The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
The synthesis of 1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride involves several steps. One common method starts with the reaction of anhydrous piperazine with di-tert-butyl carbonate to form 1-Boc-piperazine . This intermediate is then reacted with 3-pyrrolidinyl chloride under basic conditions to yield 1-Boc-4-(3-pyrrolidinyl)piperazine. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt . Industrial production methods often involve optimizing these steps to increase yield and purity while reducing costs and environmental impact .
Chemical Reactions Analysis
1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amine group can be replaced by other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides to form arylpiperazine derivatives.
Common reagents used in these reactions include acids for deprotection, bases for substitution, and catalysts for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride involves its interaction with molecular targets such as receptors and enzymes. The Boc group protects the amine functionality during synthetic processes, allowing for selective reactions at other sites on the molecule . Upon deprotection, the free amine can interact with biological targets, influencing various pathways and exerting its effects .
Comparison with Similar Compounds
1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-Boc-piperazine: A simpler derivative used in similar synthetic applications.
1-Boc-4-(3-hydroxypropyl)piperazine: Another derivative with a hydroxypropyl group instead of a pyrrolidinyl group.
Piperazine: The parent compound, widely used in pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which allows for selective reactions and applications in various fields .
Biological Activity
1-Boc-4-(3-pyrrolidinyl)piperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a piperazine derivative characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group and a pyrrolidine moiety. The molecular structure is crucial for its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds related to piperazine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, similar compounds have shown effective inhibition against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.96 to 7.81 μg/mL . This suggests that this compound may also possess comparable antimicrobial efficacy.
Anti-inflammatory Activity
The anti-inflammatory potential of piperazine derivatives has been explored extensively. In vitro studies using the lipopolysaccharide (LPS)-induced RAW264.7 macrophage model have demonstrated that these compounds can significantly reduce nitric oxide production, indicating their ability to modulate inflammatory responses. For example, certain derivatives showed inhibition rates of up to 94.48% at specific concentrations . This activity is critical for developing treatments for inflammatory diseases.
Antineoplastic Activity
Piperazine derivatives have also been evaluated for their antineoplastic properties. Compounds similar to this compound have demonstrated moderate cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and SGC-7901 (gastric cancer) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest, highlighting the therapeutic potential of these compounds in oncology.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It may function as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and signal transduction pathways. This mechanism underlies its potential applications in treating neurological disorders and other conditions related to receptor dysregulation .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Antineoplastic Activity |
---|---|---|---|
This compound | Potentially high | Significant | Moderate |
Vibripyrrolidine A | Strong (MIC: 0.96-7.81 μg/mL) | High (up to 94.48% inhibition) | Moderate |
Other piperazine derivatives | Variable | Moderate | Variable |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated various piperazine derivatives against Staphylococcus aureus. The results indicated that several compounds had MIC values comparable to standard antibiotics, suggesting their potential as alternatives in treating resistant bacterial infections .
Case Study 2: Anti-inflammatory Mechanisms
Research utilizing RAW264.7 cells demonstrated that certain piperazine derivatives could significantly inhibit LPS-induced inflammation markers, providing insights into their therapeutic applications for chronic inflammatory diseases .
Case Study 3: Cancer Cell Line Testing
In vitro tests on HeLa and SGC-7901 cells revealed that piperazine derivatives could induce apoptosis and inhibit cell proliferation, supporting their development as anticancer agents .
Properties
IUPAC Name |
tert-butyl 4-pyrrolidin-3-ylpiperazine-1-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2.2ClH/c1-13(2,3)18-12(17)16-8-6-15(7-9-16)11-4-5-14-10-11;;/h11,14H,4-10H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLOXHHNIMZXLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2CCNC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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